methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C7H10F3NO2 It is a cyclopropane derivative that contains an amino group, a trifluoromethyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common approach is the reaction of a suitable cyclopropane precursor with trifluoromethylating agents under controlled conditions. The amino group can be introduced through amination reactions, and the carboxylate ester can be formed via esterification reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The amino group can form hydrogen bonds with target molecules, influencing their activity. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,2S)-1-acetamido-2-(trifluoromethyl)cyclopropane-1-carboxylate
- Rac-methyl (1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride
Uniqueness
Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a trifluoromethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H8F3NO2 |
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Molecular Weight |
183.13 g/mol |
IUPAC Name |
methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H8F3NO2/c1-12-4(11)5(10)2-3(5)6(7,8)9/h3H,2,10H2,1H3/t3-,5-/m0/s1 |
InChI Key |
YCXQXNNGBFIGHN-UCORVYFPSA-N |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@@H]1C(F)(F)F)N |
Canonical SMILES |
COC(=O)C1(CC1C(F)(F)F)N |
Origin of Product |
United States |
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